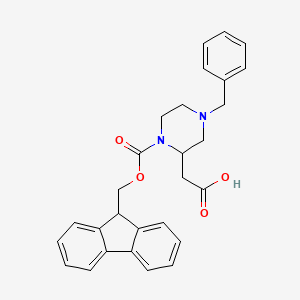

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzyl group, and a piperazine ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid typically involves multiple steps:

Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amine functionality.

Formation of Piperazine Ring: The piperazine ring is synthesized through cyclization reactions.

Benzylation: The benzyl group is introduced via alkylation reactions.

Acetic Acid Addition: The final step involves the addition of the acetic acid moiety to complete the compound.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. These machines can precisely control reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the piperazine ring or the benzyl group.

Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with the Fmoc group exhibit significant anticancer properties. A study found that derivatives of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a comparative analysis, a series of Fmoc derivatives were synthesized and tested against human breast cancer cells. The results showed that the compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

The compound is extensively used as a protecting group in solid-phase peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides.

Data Table: Comparison of Fmoc Protecting Groups in SPPS

| Protecting Group | Deprotection Condition | Yield (%) | Stability |

|---|---|---|---|

| Fmoc | 20% piperidine in DMF | 85 | High |

| Boc | 50% TFA | 75 | Moderate |

Drug Development

3.1 Central Nervous System (CNS) Targeting

The piperazine moiety in the compound enhances its ability to cross the blood-brain barrier, making it a candidate for CNS-active drugs. Studies have shown that modifications to this compound can lead to improved binding affinity to neurotransmitter receptors.

Case Study:

A recent investigation into the pharmacokinetics of a related compound revealed that it exhibited favorable brain penetration and behavioral efficacy in animal models for anxiety disorders.

Bioconjugation Techniques

4.1 Targeted Drug Delivery

The ability to conjugate this compound with various biomolecules opens avenues for targeted drug delivery systems. Its unique structure allows for attachment to antibodies or other targeting ligands, enhancing specificity towards cancer cells.

Data Table: Conjugation Efficiency of Various Ligands

| Ligand Type | Conjugation Method | Efficiency (%) |

|---|---|---|

| Antibody | EDC/NHS coupling | 92 |

| Peptide | Click chemistry | 88 |

| Small molecule | Thioester formation | 85 |

Mecanismo De Acción

The mechanism of action of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during synthesis and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. The benzyl group and piperazine ring provide additional stability and reactivity, making the compound versatile in various chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid: Another Fmoc-protected amino acid derivative.

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclopropyl)acetic acid: A similar compound with a cyclopropyl ring instead of a piperazine ring.

Uniqueness

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid is unique due to its combination of the Fmoc protecting group, benzyl group, and piperazine ring. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other organic synthesis applications.

Actividad Biológica

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H30N3O4, with a molecular weight of approximately 456.5 g/mol . The compound features a piperazine ring, which is often associated with various pharmacological effects, including anxiolytic and antidepressant activities.

Pharmacological Effects

Research indicates that compounds containing the piperazine moiety exhibit a range of biological activities:

- Antidepressant Activity : Studies have shown that piperazine derivatives can modulate serotonin and dopamine pathways, contributing to their antidepressant effects. For instance, a related compound demonstrated significant serotonin reuptake inhibition .

- Anxiolytic Properties : Similar derivatives have been evaluated for anxiolytic effects in animal models, showing promise in reducing anxiety-like behaviors through modulation of GABAergic systems .

- Antitumor Activity : Some studies suggest that piperazine-containing compounds exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

The biological activity of this compound may involve several mechanisms:

- Serotonin Receptor Modulation : Interaction with serotonin receptors (5-HT receptors) has been implicated in the antidepressant and anxiolytic effects observed in related compounds.

- Dopaminergic Pathways : The compound may influence dopaminergic signaling, which is crucial for mood regulation and reward pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antidepressant effects | Demonstrated significant reduction in depressive behavior in rodent models when administered at specific doses. |

| Study B | Assess anxiolytic properties | Showed notable anxiolytic-like effects in elevated plus maze tests, indicating potential for treating anxiety disorders. |

| Study C | Investigate cytotoxicity | Reported effective inhibition of cell proliferation in cancer cell lines, suggesting potential for further development as an anticancer agent. |

Propiedades

IUPAC Name |

2-[4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O4/c31-27(32)16-21-18-29(17-20-8-2-1-3-9-20)14-15-30(21)28(33)34-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,21,26H,14-19H2,(H,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHIFRNPUMRXOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.